molecular formula C18H15FN2O3 B2908999 3-(benzyloxy)-N-(4-fluorobenzyl)isoxazole-5-carboxamide CAS No. 1421456-41-8

3-(benzyloxy)-N-(4-fluorobenzyl)isoxazole-5-carboxamide

Cat. No. B2908999
CAS RN: 1421456-41-8
M. Wt: 326.327
InChI Key: HUHWDYRMRDKFRM-UHFFFAOYSA-N
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Description

3-(benzyloxy)-N-(4-fluorobenzyl)isoxazole-5-carboxamide, also known as compound 1, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of 3-(benzyloxy)-N-(4-fluorobenzyl)isoxazole-5-carboxamide 1 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been shown to modulate the activity of the ionotropic glutamate receptor, which is involved in neuronal signaling.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, it has been shown to induce apoptosis (cell death) in cancer cells and to protect neurons from oxidative stress and damage.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(benzyloxy)-N-(4-fluorobenzyl)isoxazole-5-carboxamide 1 in lab experiments is its relatively simple synthesis method. Additionally, it has been shown to have low toxicity in animal studies. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several potential future directions for research on 3-(benzyloxy)-N-(4-fluorobenzyl)isoxazole-5-carboxamide 1. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential. Finally, research on the pharmacokinetics and pharmacodynamics of 3-(benzyloxy)-N-(4-fluorobenzyl)isoxazole-5-carboxamide 1 could help to inform its potential use in clinical settings.

Synthesis Methods

Compound 1 can be synthesized through a multistep process involving the reaction of various reagents. The synthesis method involves the reaction of 3-hydroxybenzoic acid, 4-fluorobenzaldehyde, and 2-amino-2-methylpropan-1-ol to form a key intermediate. This intermediate is then reacted with benzyl chloroformate and sodium hydroxide to form 3-(benzyloxy)-N-(4-fluorobenzyl)isoxazole-5-carboxamide 1.

Scientific Research Applications

Compound 1 has shown potential as a therapeutic agent in various scientific research studies. It has been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for chronic pain conditions. Additionally, it has been studied for its potential as an anti-cancer agent and as a treatment for neurodegenerative disorders.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-phenylmethoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c19-15-8-6-13(7-9-15)11-20-18(22)16-10-17(21-24-16)23-12-14-4-2-1-3-5-14/h1-10H,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHWDYRMRDKFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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